molecular formula C12H15NO3S B1528089 tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 478628-26-1

tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B1528089
CAS No.: 478628-26-1
M. Wt: 253.32 g/mol
InChI Key: HFSMNGQTYGHKJD-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a thienopyridine core modified with a tert-butyl carbamate group at position 5 and a ketone at position 5. This structure serves as a key intermediate in pharmaceutical synthesis, particularly for analogs of antiplatelet agents like Clopidogrel .

Properties

IUPAC Name

tert-butyl 7-oxo-4,6-dihydrothieno[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-6-8-4-5-17-10(8)9(14)7-13/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSMNGQTYGHKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity and Properties

tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, with CAS number 478628-26-1, has the molecular formula C12H15NO3SC_{12}H_{15}NO_3S and a molecular weight of approximately 253.317 g/mol. This compound is characterized by its unique thieno-pyridine structure, which contributes to its biological activity. The compound is a pale-yellow to yellow-brown solid and has a calculated LogP value of 2.619, indicating moderate lipophilicity, which is favorable for biological interactions .

Antiviral Activity

Research has identified that derivatives of thieno[3,2-b]pyridine compounds exhibit significant antiviral properties. A study published in PubMed highlighted that certain non-nucleoside antivirals within this chemical class possess remarkable potency against herpesvirus DNA polymerases while maintaining selectivity towards human DNA polymerases. The structural features that enhance their biological activity include conformational restrictions imposed by adjacent substituents .

Inhibition of Kinases

The compound has been studied for its potential as an inhibitor of various kinases, particularly GSK-3β and IKK-β. Inhibitors targeting these kinases are crucial in cancer therapy and inflammatory diseases. A related study indicated that modifications in the thieno-pyridine structure can lead to varying degrees of kinase inhibitory activity, with IC50 values ranging from 10 to over 1300 nM depending on the specific substituents attached to the core structure .

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells) revealed that several thieno-pyridine derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

Structural Feature Impact on Activity
Thieno-Pyridine Core Essential for antiviral and kinase inhibition
tert-Butyl Group Enhances lipophilicity and stability
Carbonyl Group (C=O) Critical for interaction with biological targets

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the efficacy of thieno-pyridine derivatives against herpes simplex virus type 1 (HSV-1), compounds similar to tert-butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine were administered to infected cell cultures. Results indicated a dose-dependent reduction in viral replication, showcasing the potential of this compound class in antiviral therapy.

Case Study 2: Kinase Inhibition Profile

Another study focused on evaluating the inhibitory effects of various thieno-pyridine compounds on GSK-3β and IKK-β kinases. The results demonstrated that specific modifications in the molecular structure could enhance inhibitory potency significantly. For instance, compounds with larger substituents exhibited reduced activity due to steric hindrance.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes critical structural analogs, their molecular properties, and functional distinctions:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features
tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Not Provided C₁₂H₁₇NO₃S 255.33 7-oxo, tert-butyl ester Central ketone; tert-butyl enhances stability
Ethyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 2090010-35-6 C₁₀H₁₁NO₃S 225.26 7-oxo, ethyl ester Lower molecular weight; ethyl ester may reduce steric hindrance
tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 339056-28-9 C₁₂H₁₇NO₃S 255.33 7-hydroxy, tert-butyl ester Hydroxyl group increases polarity; potential metabolic intermediate
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate 949922-62-7 C₁₁H₁₅BrN₂O₂S 307.21 2-bromo, tert-butyl ester Bromine enables cross-coupling reactions; higher molecular weight
Clopidogrel bisulphate 120202-66-6 C₁₆H₁₈ClNO₆S₂ 419.90 Chlorophenyl, methyl acetate Clinically used antiplatelet agent; shares thienopyridine core

Functional and Reactivity Differences

  • 7-Oxo vs. 7-Hydroxy Groups : The ketone in the target compound enhances electrophilicity at position 7, facilitating nucleophilic additions or reductions. In contrast, the 7-hydroxy analog (CAS 339056-28-9) may participate in hydrogen bonding or oxidation reactions .
  • Ester Substituents : The tert-butyl ester provides steric bulk, improving lipid solubility and resistance to hydrolysis compared to the ethyl ester (CAS 2090010-35-6) .
  • Halogenated Derivatives: Bromo-substituted analogs (e.g., CAS 949922-62-7) serve as intermediates for Suzuki or Buchwald-Hartwig couplings, enabling diversification of the thienopyridine scaffold .

Pharmacological Context

Studies on similar compounds (e.g., ) demonstrate that modifications to the core structure, such as introducing chloro or methyl groups, significantly impact antiplatelet activity .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of tert-butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically proceeds through:

  • Construction of the thieno[3,2-c]pyridine ring system.
  • Introduction of the keto group at the 7-position.
  • Installation of the tert-butyl ester at the 5-position.

This involves cyclization reactions, selective oxidation, and esterification steps.

Key Starting Materials and Intermediates

A related compound, tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate, has been documented as an intermediate or analog in similar synthetic pathways, indicating the use of formylation and subsequent oxidation steps in the preparation route.

Detailed Preparation Method

Cyclization and Ring Construction

  • The thieno[3,2-c]pyridine core is generally synthesized via cyclization of appropriate precursors such as 2-aminothiophenes with β-ketoesters or other carbonyl-containing reagents under acidic or basic catalysis.
  • The cyclization step forms the fused bicyclic heterocycle, setting the stage for further functionalization.

Esterification to Form tert-Butyl Carboxylate

  • The carboxylate group at the 5-position is introduced as a tert-butyl ester via esterification reactions.
  • This can be done by reacting the corresponding acid intermediate with tert-butyl alcohol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via tert-butyl chloroformate-mediated esterification.
  • Alternatively, tert-butyl esters can be introduced earlier in the synthesis to protect the acid functionality during subsequent steps.

Summary Table of Preparation Steps

Step No. Preparation Step Reagents/Conditions Notes
1 Cyclization to form thieno[3,2-c]pyridine core 2-Aminothiophene + β-ketoester, acid/base catalysis Forms bicyclic heterocycle
2 Selective oxidation at 7-position MnO2 or mild oxidants Introduces 7-oxo group
3 Esterification to tert-butyl ester tert-Butyl alcohol + acid catalyst or tert-butyl chloroformate Protects carboxyl group as tert-butyl ester
4 Purification and characterization Chromatography, NMR, HPLC Ensures >95% purity

Q & A

Q. What methodologies validate the compound’s role in catalytic cycles or supramolecular assemblies?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile identifies redox-active sites (E1/2_{1/2} ≈ -0.5 V vs. Ag/AgCl). For supramolecular applications, 1H^1\text{H}-DOSY NMR quantifies self-association constants (Ka_\text{a}) in CDCl3_3. Pair with TEM to image nanoscale aggregates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Characterize batches via PXRD and DSC to identify dominant phases. Use shake-flask methods (USP <711>) with phosphate buffer (pH 7.4) and logP calculations (CLOGP ≈ 2.3) to reconcile data. Note: Micellar solubilization with SDS (1% w/v) enhances apparent aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
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tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

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